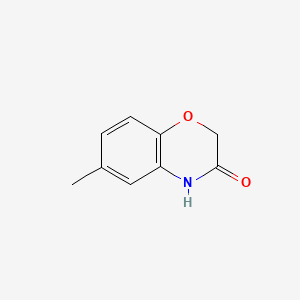

6-Methyl-2H-1,4-benzoxazin-3(4H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

6-methyl-4H-1,4-benzoxazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-6-2-3-8-7(4-6)10-9(11)5-12-8/h2-4H,5H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSBZPNRRLJLZBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OCC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20192653 | |

| Record name | 2H-1,4-Benzoxazine-3(4H)-one, 6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20192653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39522-26-4 | |

| Record name | 2H-1,4-Benzoxazine-3(4H)-one, 6-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039522264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-1,4-Benzoxazine-3(4H)-one, 6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20192653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Methyl-2H-1,4-benzoxazin-3(4h)-one, 98% | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Methyl-2H-1,4-benzoxazin-3(4H)-one (CAS: 39522-26-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methyl-2H-1,4-benzoxazin-3(4H)-one is a heterocyclic organic compound belonging to the benzoxazinone class. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. Derivatives of 1,4-benzoxazin-3(4H)-one have demonstrated a wide range of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antifungal properties. This technical guide provides a comprehensive overview of the known properties, synthesis, and potential biological activities of 6-Methyl-2H-1,4-benzoxazin-3(4H)-one, based on available scientific literature.

Physicochemical Properties

The fundamental physicochemical properties of 6-Methyl-2H-1,4-benzoxazin-3(4H)-one are summarized in the table below. This data has been aggregated from various chemical suppliers and databases.

| Property | Value | Source |

| CAS Number | 39522-26-4 | [Various Suppliers] |

| Molecular Formula | C₉H₉NO₂ | [Various Suppliers] |

| Molecular Weight | 163.17 g/mol | [Various Suppliers] |

| Appearance | Solid | [1] |

| Melting Point | 207-209 °C | [1] |

| InChI | 1S/C9H9NO2/c1-6-2-3-8-7(4-6)10-9(11)5-12-8/h2-4H,5H2,1H3,(H,10,11) | [1] |

| SMILES | Cc1ccc2c(c1)NC(=O)CO2 | [2] |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of 6-Methyl-2H-1,4-benzoxazin-3(4H)-one is not explicitly available in the reviewed literature, a plausible and robust synthetic route can be adapted from established methods for analogous compounds, such as 6-substituted-2H-1,4-benzoxazin-3(4H)-ones. A general and widely used method involves the condensation of a substituted 2-aminophenol with an α-haloacetyl halide, followed by intramolecular cyclization.

A detailed, adaptable experimental protocol based on the synthesis of a similar compound, 6-chloro-2H-1,4-benzoxazin-3(4H)-one, is provided below[3].

Proposed Synthesis of 6-Methyl-2H-1,4-benzoxazin-3(4H)-one

Reaction Scheme:

Step 1: N-acylation of 2-Amino-4-methylphenol

-

To a stirred solution of 2-amino-4-methylphenol (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) at 0 °C, add a base such as triethylamine or pyridine (1.1 equivalents).

-

Slowly add a solution of chloroacetyl chloride (1.05 equivalents) in the same solvent to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(2-hydroxy-5-methylphenyl)-2-chloroacetamide intermediate. This intermediate may be purified by recrystallization or column chromatography if necessary.

Step 2: Intramolecular Cyclization

-

Dissolve the crude or purified N-(2-hydroxy-5-methylphenyl)-2-chloroacetamide (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) or acetone.

-

Add a base, such as potassium carbonate or sodium hydride (1.2-2.0 equivalents), to the solution.

-

Heat the reaction mixture to reflux (typically 60-100 °C, depending on the solvent) and stir for 2-4 hours, monitoring by TLC.

-

After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

-

Collect the precipitated solid by filtration, wash thoroughly with water, and dry under vacuum.

-

The crude 6-Methyl-2H-1,4-benzoxazin-3(4H)-one can be further purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) to afford the final product.

Characterization: The structure of the synthesized compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis.

Potential Biological Activities and Signaling Pathways

Specific biological activity data for 6-Methyl-2H-1,4-benzoxazin-3(4H)-one is not prominently featured in the surveyed scientific literature. However, the broader class of 1,4-benzoxazin-3(4H)-one derivatives has been extensively studied and shown to possess a variety of interesting pharmacological properties. It is therefore plausible that the 6-methyl derivative may exhibit similar activities.

Anti-inflammatory Activity

Derivatives of 2H-1,4-benzoxazin-3(4H)-one have been reported to exhibit significant anti-inflammatory effects[4]. The proposed mechanism for some of these derivatives involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Heme Oxygenase-1 (HO-1) signaling pathway. Nrf2 is a key transcription factor that regulates the expression of antioxidant and cytoprotective genes. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the upregulation of downstream targets like HO-1, which has potent anti-inflammatory properties.

Below is a conceptual diagram of the potential anti-inflammatory signaling pathway.

Caption: Potential anti-inflammatory mechanism via the Nrf2-HO-1 pathway.

Anticancer Activity

Several studies have highlighted the potential of benzoxazinone derivatives as anticancer agents. One of the investigated mechanisms involves the targeting of G-quadruplex structures in the promoter region of oncogenes, such as c-Myc. G-quadruplexes are secondary structures formed in nucleic acid sequences that are rich in guanine. The stabilization of these structures by small molecules can lead to the downregulation of the corresponding oncogene expression, thereby inhibiting cancer cell proliferation and migration.

The following diagram illustrates a simplified workflow for evaluating the anticancer activity of a compound like 6-Methyl-2H-1,4-benzoxazin-3(4H)-one.

Caption: Experimental workflow for anticancer activity evaluation.

Antimicrobial and Antifungal Activities

The 1,4-benzoxazin-3(4H)-one scaffold has also been associated with antimicrobial and antifungal properties. The exact mechanisms are often not fully elucidated but may involve the inhibition of essential microbial enzymes or disruption of cell membrane integrity. Further screening of 6-Methyl-2H-1,4-benzoxazin-3(4H)-one against a panel of bacterial and fungal strains would be necessary to determine its specific spectrum of activity.

Conclusion

6-Methyl-2H-1,4-benzoxazin-3(4H)-one is a compound with a scaffold known for its diverse biological activities. While specific experimental data for this particular molecule is limited in the public domain, the established chemistry and pharmacology of the 1,4-benzoxazin-3(4H)-one class of compounds provide a strong foundation for its further investigation. The synthetic protocol outlined in this guide offers a reliable method for its preparation, enabling further studies into its potential as an anti-inflammatory, anticancer, or antimicrobial agent. Future research should focus on the specific biological evaluation of this compound to elucidate its precise mechanisms of action and therapeutic potential.

References

- 1. US4792605A - 1,4-benzoxazin-3-one-6-(amino or nitro) intermediates - Google Patents [patents.google.com]

- 2. 39522-26-4 | 6-Methyl-2H-benzo[b][1,4]oxazin-3(4H)-one | Other Aromatic Heterocycles | Ambeed.com [ambeed.com]

- 3. 6-Chloro-2H-1,4-benzoxazin-3(4H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

"6-Methyl-2H-1,4-benzoxazin-3(4H)-one" molecular structure and IUPAC name

This document provides a comprehensive technical overview of 6-Methyl-2H-1,4-benzoxazin-3(4H)-one, a heterocyclic organic compound. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. The guide covers the molecule's structure, nomenclature, physicochemical properties, and a representative synthetic protocol.

The 2H-1,4-benzoxazin-3(4H)-one core is a significant scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, antiviral, and antifungal properties.[1][2] This makes compounds like 6-Methyl-2H-1,4-benzoxazin-3(4H)-one valuable as both a final compound for screening and as an intermediate for further chemical modifications.

Molecular Structure and Identification

The systematic IUPAC name for this compound is 6-Methyl-2H-1,4-benzoxazin-3(4H)-one . It is also referred to as 6-methyl-2H-benzo[b][3][4]oxazin-3(4H)-one. The core structure consists of a benzene ring fused to a 1,4-oxazine ring, which contains an amide functional group (a lactam). A methyl group is substituted at the 6th position of the bicyclic system.

Caption: Molecular Structure of 6-Methyl-2H-1,4-benzoxazin-3(4H)-one.

Table 1: Compound Identification

| Identifier | Value | Reference |

|---|---|---|

| CAS Number | 39522-26-4 | [4] |

| Molecular Formula | C₉H₉NO₂ | [4] |

| Molecular Weight | 163.17 g/mol | [4] |

| InChI | 1S/C9H9NO2/c1-6-2-3-8-7(4-6)10-9(11)5-12-8/h2-4H,5H2,1H3,(H,10,11) | |

| InChI Key | JSBZPNRRLJLZBE-UHFFFAOYSA-N |

| Canonical SMILES | Cc1ccc2OCC(=O)Nc2c1 | |

Physicochemical and Spectral Data

This compound exists as a solid at room temperature with a defined melting point. Spectroscopic data is available for structural confirmation.

Table 2: Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| Physical Form | Solid | |

| Melting Point | 207-209 °C |

| Assay | ≥98% | |

Spectral Information While specific peak data is proprietary to databases, a ¹³C NMR spectrum for 6-Methyl-2H-1,4-benzoxazin-3(4H)-one is available, which is essential for verifying its carbon skeleton.[3]

Experimental Protocols: Synthesis

A common and effective method for synthesizing the 2H-1,4-benzoxazin-3(4H)-one core involves the reaction of a substituted 2-aminophenol with an α-halo ester, such as ethyl bromoacetate.[5] For the target molecule, the synthesis would proceed from 2-amino-4-methylphenol.

Detailed Methodology:

-

Preparation: To a flask containing a suitable solvent, such as anhydrous dimethylformamide (DMF), a base like potassium fluoride is added.[5]

-

Addition of Reagents: Ethyl bromoacetate is added to the mixture and stirred at room temperature. Subsequently, 2-amino-4-methylphenol is introduced.[5]

-

Reaction: The mixture is heated (e.g., to 55-60 °C) for several hours to facilitate the N-alkylation followed by intramolecular cyclization (lactamization).[5]

-

Workup and Purification: After cooling, the reaction mixture is poured into ice water, causing the product to precipitate. The resulting solid is collected by filtration, washed with water, and dried.[5] Recrystallization from an appropriate solvent, such as ethylene dichloride or ethanol, is performed to yield the purified 6-Methyl-2H-1,4-benzoxazin-3(4H)-one.[5]

Caption: General workflow for the synthesis of 6-Methyl-2H-1,4-benzoxazin-3(4H)-one.

Biological Context and Potential Applications

While specific bioactivity data for 6-Methyl-2H-1,4-benzoxazin-3(4H)-one is not widely published, the broader class of 1,4-benzoxazin-3(4H)-one derivatives is of significant interest in pharmacology and agrochemistry.

-

Anti-inflammatory Activity: Derivatives have been synthesized and shown to reduce inflammatory responses in microglial cells, suggesting potential applications in treating neurodegenerative diseases.[1]

-

Enzyme Inhibition: The benzoxazinone core can act as an inhibitor for various enzymes, including human acetylcholinesterase, indicating relevance for Alzheimer's disease research.[1]

-

Antimicrobial and Antifungal Activity: Various substituted benzoxazinones have demonstrated efficacy against bacterial and fungal pathogens.[2][6]

-

Herbicidal Activity: Certain derivatives are known to possess herbicidal properties.[6]

The 6-methyl substitution on the aromatic ring can modulate the compound's lipophilicity and electronic properties, potentially influencing its binding affinity to biological targets and its metabolic stability.

References

- 1. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from [1,4]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. spectrabase.com [spectrabase.com]

- 4. scbt.com [scbt.com]

- 5. prepchem.com [prepchem.com]

- 6. 6-Chloro-2H-1,4-benzoxazin-3(4H)-one - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 6-Methyl-2H-1,4-benzoxazin-3(4H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways and mechanisms for 6-Methyl-2H-1,4-benzoxazin-3(4H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details the core synthetic strategies, reaction mechanisms, experimental protocols, and quantitative data to support research and development efforts.

Introduction

6-Methyl-2H-1,4-benzoxazin-3(4H)-one belongs to the benzoxazinone class of heterocyclic compounds, which are recognized for their diverse pharmacological activities. The structural motif of 1,4-benzoxazin-3(4H)-one is a key pharmacophore in a variety of biologically active molecules. This guide focuses on the synthetic routes to the 6-methyl substituted analog, providing a foundation for its further investigation and application in drug discovery.

Primary Synthesis Pathway: Two-Step Approach from 2-Amino-5-methylphenol

The most prevalent and logical synthetic route to 6-Methyl-2H-1,4-benzoxazin-3(4H)-one is a two-step process commencing with the readily available starting material, 2-amino-5-methylphenol. This pathway consists of an initial N-acylation followed by an intramolecular cyclization.

Overall Reaction Scheme:

Caption: Overall two-step synthesis of 6-Methyl-2H-1,4-benzoxazin-3(4H)-one.

Step 1: N-Chloroacetylation of 2-Amino-5-methylphenol

The initial step involves the selective N-acylation of 2-amino-5-methylphenol with chloroacetyl chloride. This reaction forms the key intermediate, N-(2-hydroxy-4-methylphenyl)-2-chloroacetamide. The presence of both a hydroxyl and an amino group on the starting material requires careful control of reaction conditions to ensure selective acylation of the more nucleophilic amino group.

Mechanism of N-Chloroacetylation:

The mechanism proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of chloroacetyl chloride. This is followed by the departure of the chloride leaving group and deprotonation of the nitrogen to yield the N-acylated product.

Caption: Mechanism of N-Chloroacetylation.

Experimental Protocol (General Procedure):

A general procedure for the chloroacetylation of aminophenols involves dissolving the aminophenol in a suitable solvent and adding chloroacetyl chloride, often in the presence of a base to neutralize the HCl byproduct.

-

Reactants: 2-amino-5-methylphenol, Chloroacetyl chloride.

-

Solvent: Dichloromethane, ethyl acetate, or a biphasic system with water.

-

Base (optional but recommended): Sodium bicarbonate, potassium carbonate, or an organic base like triethylamine.

-

Temperature: Typically carried out at low temperatures (0-5 °C) to control the exothermic reaction and prevent side reactions, followed by stirring at room temperature.

-

Work-up: The reaction mixture is usually washed with water to remove the base and any water-soluble byproducts. The organic layer is then dried and the solvent removed under reduced pressure to yield the crude product, which can be purified by recrystallization.

Step 2: Intramolecular Cyclization

The second step is the intramolecular cyclization of N-(2-hydroxy-4-methylphenyl)-2-chloroacetamide to form the final product, 6-Methyl-2H-1,4-benzoxazin-3(4H)-one. This reaction is a classic example of an intramolecular Williamson ether synthesis.

Mechanism of Intramolecular Cyclization:

In the presence of a base, the phenolic hydroxyl group is deprotonated to form a more nucleophilic phenoxide ion. This phenoxide then undergoes an intramolecular nucleophilic attack on the carbon atom bearing the chlorine atom, displacing the chloride ion and forming the heterocyclic ring.

Caption: Mechanism of Intramolecular Williamson Ether Synthesis.

Experimental Protocol (Adapted from a similar synthesis):

The following protocol is adapted from the synthesis of the analogous 6-chloro derivative and is expected to be effective for the 6-methyl analog.[1]

-

Reactant: N-(2-hydroxy-4-methylphenyl)-2-chloroacetamide.

-

Base: Anhydrous potassium carbonate (typically 2 equivalents).

-

Solvent: Anhydrous N,N-Dimethylformamide (DMF).

-

Temperature: The reaction mixture is heated under reflux (the boiling point of DMF is 153 °C).

-

Reaction Time: Typically 1.5 to 3 hours, monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling, the reaction mixture is poured into water, leading to the precipitation of the crude product. The solid is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate.

Quantitative Data Summary

| Step | Reactants | Key Reagents/Catalysts | Solvent(s) | Temperature Range (°C) | Typical Reaction Time (h) | Expected Yield (%) |

| N-Chloroacetylation | 2-Amino-5-methylphenol, Chloroacetyl chloride | Base (e.g., K₂CO₃) | Dichloromethane, Ethyl Acetate | 0 - 25 | 1 - 3 | 70 - 90 |

| Intramolecular Cyclization | N-(2-hydroxy-4-methylphenyl)-2-chloroacetamide | K₂CO₃ | DMF | Reflux (approx. 153) | 1.5 - 3 | 75 - 85 |

Alternative Synthesis Pathways

While the two-step method is the most direct, other potential routes to 1,4-benzoxazin-3-one derivatives exist and could be adapted for the 6-methyl analog. These include one-pot syntheses and transition-metal-catalyzed reactions.

One-Pot Synthesis from 2-Aminophenol

A one-pot synthesis would involve the reaction of 2-amino-5-methylphenol with a suitable C2-synthon in the presence of a base and potentially a catalyst, leading directly to the final product without isolation of the intermediate. This approach offers advantages in terms of efficiency and reduced waste.

Caption: General workflow for a one-pot synthesis.

Conclusion

The synthesis of 6-Methyl-2H-1,4-benzoxazin-3(4H)-one is most reliably achieved through a two-step process involving the N-chloroacetylation of 2-amino-5-methylphenol, followed by a base-mediated intramolecular cyclization. This pathway is robust, proceeds via well-understood reaction mechanisms, and is expected to provide good overall yields. The provided experimental guidelines, based on analogous syntheses, offer a strong starting point for the laboratory preparation of this compound. Further optimization of reaction conditions for this specific substrate could lead to improved yields and purity. The exploration of one-pot methodologies presents an opportunity for process intensification and greener synthesis. This guide serves as a valuable resource for chemists and researchers engaged in the synthesis and development of novel benzoxazinone-based therapeutic agents.

References

The Rising Therapeutic Potential of 6-Methyl-2H-1,4-benzoxazin-3(4H)-one Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The heterocyclic scaffold of 1,4-benzoxazin-3-one has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. Among these, derivatives of 6-Methyl-2H-1,4-benzoxazin-3(4H)-one are gaining significant attention for their potential as therapeutic agents. This technical guide provides a comprehensive overview of the current research on the biological activities of these compounds, with a focus on their anticancer and antimicrobial properties. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are presented to facilitate further research and development in this promising area.

Anticancer Activity

Derivatives of 6-Methyl-2H-1,4-benzoxazin-3(4H)-one have demonstrated notable cytotoxic effects against various cancer cell lines. The mechanism of action often involves the modulation of critical cellular signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis.

Quantitative Anticancer Activity Data

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for various 2H-1,4-benzoxazin-3(4H)-one derivatives against different cancer cell lines. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions between studies.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 1,2,3-triazole linked 2H-1,4-benzoxazin-3(4H)-one (c5) | Huh-7 (Liver) | 28.48 | [1] |

| 1,2,3-triazole linked 2H-1,4-benzoxazin-3(4H)-one (c18) | Huh-7 (Liver) | 19.05 | [1] |

| 2H-1,4-benzoxazin-3(4H)-one–amide hybrid (12g) | Breast Cancer | 0.46 (EGFR inhibition) | [1] |

| 6-cinnamoyl-2H-benzo[b][2][3]oxazin-3(4H)-one (3c) | A549 (Lung) | 3.29 | [1] |

| 1,2,3-triazole-containing 2H-1,4-benzoxazin-3(4H)-one (5b) | MCF-7 (Breast) | 17.08 µg/mL | [1] |

| 1,2,3-triazole-containing 2H-1,4-benzoxazin-3(4H)-one (5b) | HeLa (Cervical) | 15.38 µg/mL | [1] |

| 2H-benzo[b][2][3] oxazin-3(4H)-one linked to 1,2,3-triazole (14b) | A549 (Lung) | 7.59 ± 0.31 | [3] |

| 2H-benzo[b][2][3] oxazin-3(4H)-one linked to 1,2,3-triazole (14c) | A549 (Lung) | 18.52 ± 0.59 | [3] |

Antimicrobial and Antifungal Activity

The 1,4-benzoxazin-3-one core is also a promising scaffold for the development of novel antimicrobial and antifungal agents.[4] Derivatives have shown activity against a range of pathogenic bacteria and fungi.

Quantitative Antimicrobial and Antifungal Activity Data

The table below presents the minimum inhibitory concentration (MIC) and half-maximal effective concentration (EC50) values for various 1,4-benzoxazin-3-one derivatives.

| Compound/Derivative | Microorganism | MIC (µg/mL) | EC50 (µg/mL) | Reference |

| Synthetic 1,4-benzoxazin-3-one derivatives | Candida albicans | as low as 6.25 | [4] | |

| Synthetic 1,4-benzoxazin-3-one derivatives | Staphylococcus aureus | as low as 16 | [4] | |

| Synthetic 1,4-benzoxazin-3-one derivatives | Escherichia coli | as low as 16 | [4] | |

| 4-hydroxy-2H-1,4-benzoxazin-3(4H)-one (Compound 9) | Candida albicans | Exhibited best activity | [5] | |

| 4-hydroxy-2H-1,4-benzoxazin-3(4H)-one (Compound 10) | Candida albicans | Exhibited best activity | [5] |

Key Signaling Pathways

The biological activities of 6-Methyl-2H-1,4-benzoxazin-3(4H)-one derivatives are often attributed to their interaction with specific cellular signaling pathways. Two such pathways that have been implicated are the PI3K/Akt/mTOR and the Nrf2-HO-1 pathways.

PI3K/Akt/mTOR Signaling Pathway Inhibition

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival.[2][6] Its aberrant activation is a hallmark of many cancers.[2] Some 1,4-benzoxazin-3-one derivatives have been shown to inhibit this pathway, making them attractive candidates for anticancer drug development.[7]

Caption: Inhibition of the PI3K/Akt/mTOR pathway.

Nrf2-HO-1 Signaling Pathway Activation

The Nrf2-HO-1 pathway is a key regulator of the cellular antioxidant response and plays a protective role against oxidative stress and inflammation.[8] Some 2H-1,4-benzoxazin-3(4H)-one derivatives have been found to activate this pathway, suggesting their potential in treating inflammatory conditions and diseases associated with oxidative stress.[9]

Caption: Activation of the Nrf2-HO-1 antioxidant pathway.

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for key experiments are provided below.

General Synthesis of 6-Methyl-2H-1,4-benzoxazin-3(4H)-one Derivatives

A common synthetic route to 6-substituted-2H-1,4-benzoxazin-3(4H)-ones involves the cyclization of a substituted 2-aminophenol with an α-halo-ester.[10]

Caption: General synthesis workflow for the core scaffold.

Detailed Protocol:

-

To a solution of 2-amino-4-methylphenol in a suitable solvent such as dimethylformamide (DMF), add a base, for example, anhydrous potassium carbonate.

-

Stir the mixture at room temperature for a short period to facilitate the formation of the phenoxide.

-

Add ethyl bromoacetate dropwise to the reaction mixture.

-

Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the reaction progress using thin-layer chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.

-

Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to obtain the pure 6-Methyl-2H-1,4-benzoxazin-3(4H)-one. Further derivatization can be carried out by targeting the nitrogen at the 4-position.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the 6-Methyl-2H-1,4-benzoxazin-3(4H)-one derivatives and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO or a specialized solubilization buffer, to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Broth Microdilution Method for Antimicrobial Susceptibility Testing

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium.

-

Serial Dilution of Compounds: Perform a two-fold serial dilution of the 6-Methyl-2H-1,4-benzoxazin-3(4H)-one derivatives in a 96-well microtiter plate containing broth.

-

Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include positive (microorganism with no compound) and negative (broth only) controls.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

This technical guide provides a foundational understanding of the biological activities of 6-Methyl-2H-1,4-benzoxazin-3(4H)-one derivatives. The presented data, protocols, and pathway diagrams are intended to serve as a valuable resource for researchers in the field of drug discovery and development, encouraging further exploration of this promising class of compounds.

References

- 1. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Structure and biosynthesis of benzoxazinoids: Plant defence metabolites with potential as antimicrobial scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Targeting PI3K/Akt/mTOR Signaling in Cancer [frontiersin.org]

- 7. Discovery of 4-phenyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | The Nrf2-HO-1 system and inflammaging [frontiersin.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. prepchem.com [prepchem.com]

An In-depth Technical Guide on the Physicochemical Properties of 6-Methyl-2H-1,4-benzoxazin-3(4H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available physicochemical properties of 6-Methyl-2H-1,4-benzoxazin-3(4H)-one, with a focus on its solubility characteristics in common laboratory solvents. Due to a lack of specific quantitative solubility data in publicly available literature, this guide also furnishes a general experimental protocol for determining solubility and discusses expected solubility trends based on the compound's structure and data from structurally related analogs.

Physicochemical Properties

6-Methyl-2H-1,4-benzoxazin-3(4H)-one is a heterocyclic organic compound. Its core structure is shared by a class of compounds that are of interest in medicinal chemistry and drug discovery. A summary of its key physical and chemical properties is presented below.

| Property | Value | Source |

| CAS Number | 39522-26-4 | [1] |

| Molecular Formula | C₉H₉NO₂ | [1] |

| Molecular Weight | 163.17 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 207-209 °C | |

| InChI Key | JSBZPNRRLJLZBE-UHFFFAOYSA-N | |

| SMILES | Cc1ccc2OCC(=O)Nc2c1 |

Solubility Profile

For a structurally similar compound, 2H-1,4-benzoxazin-3(4H)-one (without the methyl group), a solubility of 25 mg/mL in methanol has been reported. Another related compound, 2-methyl-3,1-(4H)-benzoxazin-4-one, was found to have medium solubility in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[2]

Based on these analogs, it is reasonable to infer that 6-Methyl-2H-1,4-benzoxazin-3(4H)-one will exhibit solubility in polar aprotic solvents like DMSO and DMF, as well as in polar protic solvents such as methanol and ethanol. Its solubility in nonpolar solvents like hexane is expected to be low.

Experimental Protocol for Solubility Determination

To ascertain the precise solubility of 6-Methyl-2H-1,4-benzoxazin-3(4H)-one, the following isothermal equilibrium method can be employed. This is a standard and reliable technique for generating quantitative solubility data.

Objective: To determine the equilibrium solubility of 6-Methyl-2H-1,4-benzoxazin-3(4H)-one in various solvents at a controlled temperature.

Materials:

-

6-Methyl-2H-1,4-benzoxazin-3(4H)-one (solid)

-

Selected solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, DMSO, DMF)

-

Thermostatic shaker or orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 6-Methyl-2H-1,4-benzoxazin-3(4H)-one to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

To remove any suspended solid particles, filter the supernatant through a syringe filter into a clean vial.

-

-

Quantification:

-

Prepare a series of standard solutions of known concentrations of 6-Methyl-2H-1,4-benzoxazin-3(4H)-one in the respective solvent.

-

Analyze the filtered saturated solutions and the standard solutions using a calibrated analytical method (e.g., HPLC or UV-Vis spectrophotometry) to determine the concentration of the dissolved compound.

-

Construct a calibration curve from the standard solutions to quantify the concentration in the saturated samples.

-

-

Data Reporting:

-

Express the solubility in standard units such as mg/mL, g/L, or molarity (mol/L).

-

The following diagram illustrates the general workflow for this experimental protocol.

Caption: Experimental workflow for determining solubility.

Logical Relationship in Solubility Prediction

The prediction of solubility is based on the principle of "like dissolves like." The following diagram illustrates the logical relationship between the molecular features of 6-Methyl-2H-1,4-benzoxazin-3(4H)-one and its expected solubility in different types of solvents.

References

Spectroscopic and Synthetic Profile of 6-Methyl-2H-1,4-benzoxazin-3(4H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the spectroscopic characteristics of 6-Methyl-2H-1,4-benzoxazin-3(4H)-one (CAS No: 39522-26-4). Due to the limited availability of direct experimental data in peer-reviewed literature, this document presents a combination of reported data for structurally analogous compounds and predicted spectroscopic values derived from established chemical principles. Detailed, generalized experimental protocols for the acquisition of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) data are provided to guide researchers in the characterization of this and related compounds. This guide is intended to serve as a foundational resource for professionals engaged in the synthesis, characterization, and application of novel benzoxazine derivatives.

Compound Identification

| Property | Value | Reference |

| Compound Name | 6-Methyl-2H-1,4-benzoxazin-3(4H)-one | [1] |

| CAS Number | 39522-26-4 | [1] |

| Molecular Formula | C₉H₉NO₂ | |

| Molecular Weight | 163.17 g/mol | |

| Structure |  |

Predicted Spectroscopic Data

The following spectroscopic data are predicted based on the analysis of structurally related compounds and established spectroscopic principles. These values should be considered as a guide for the interpretation of experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.6 | s | 1H | N-H |

| ~6.9 | d | 1H | Aromatic H |

| ~6.8 | dd | 1H | Aromatic H |

| ~6.7 | d | 1H | Aromatic H |

| ~4.5 | s | 2H | O-CH₂ |

| ~2.2 | s | 3H | Ar-CH₃ |

Predicted ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O |

| ~141 | Aromatic C-O |

| ~131 | Aromatic C-N |

| ~130 | Aromatic C-CH₃ |

| ~125 | Aromatic C-H |

| ~117 | Aromatic C-H |

| ~115 | Aromatic C-H |

| ~67 | O-CH₂ |

| ~20 | Ar-CH₃ |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Predicted FT-IR Absorption Bands (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-3050 | Medium, Sharp | N-H Stretch |

| 3000-2850 | Medium | C-H Stretch (Aromatic & Aliphatic) |

| ~1680 | Strong | C=O Stretch (Amide) |

| 1600-1450 | Medium-Strong | C=C Stretch (Aromatic) |

| 1250-1200 | Strong | C-O Stretch (Aryl Ether) |

| ~1100 | Medium | C-N Stretch |

Mass Spectrometry (MS)

Predicted Mass Spectrometry Fragmentation (Electron Ionization - EI)

| m/z | Predicted Fragment |

| 163 | [M]⁺ (Molecular Ion) |

| 134 | [M - CO - H]⁺ |

| 106 | [M - CO - H - CO]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of 6-Methyl-2H-1,4-benzoxazin-3(4H)-one. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Analysis: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a 400 or 500 MHz spectrometer.

-

Data Processing: Process the acquired Free Induction Decay (FID) to obtain the frequency domain spectrum. Reference the spectrum to the TMS signal. Integrate the signals in the ¹H NMR spectrum and identify the chemical shifts and multiplicities.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method): Grind a mixture of 1-2 mg of the solid sample with approximately 100 mg of dry potassium bromide (KBr) powder in a mortar and pestle.

-

Pellet Formation: Compress the mixture in a pellet press to form a thin, transparent pellet.

-

Analysis: Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a blank KBr pellet should be acquired and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

-

Injection: Introduce the sample into the mass spectrometer. For a solid sample, a direct insertion probe may be used.

-

Ionization: Utilize Electron Ionization (EI) at 70 eV to generate the molecular ion and fragment ions.

-

Analysis: The ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a synthesized organic compound.

Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

References

The Therapeutic Potential of Benzoxazinone Compounds: A Technical Guide to Core Targets

For Researchers, Scientists, and Drug Development Professionals

Benzoxazinone compounds, a versatile class of heterocyclic molecules, have emerged as a promising scaffold in drug discovery, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth overview of the key therapeutic targets of benzoxazinone derivatives, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways to facilitate further research and development in this area.

Core Therapeutic Targets and Quantitative Efficacy

Benzoxazinone derivatives have been extensively investigated for their potential in oncology, inflammation, infectious diseases, and central nervous system (CNS) disorders. The following tables summarize the quantitative data on their inhibitory and binding activities against various molecular targets.

Table 1: Anticancer Activity of Benzoxazinone Derivatives

| Compound/Derivative | Cell Line | Target/Assay | IC50 (µM) | Reference |

| Compound 5 | A549 (Lung Carcinoma) | Cytotoxicity | 10.67 ± 1.53 | |

| Compound 5 | C6 (Glioma) | Cytotoxicity | 4.33 ± 1.04 | |

| Compound 2 | A549 (Lung Carcinoma) | Cytotoxicity | 24.0 ± 3.46 | |

| Compound 2 | C6 (Glioma) | Cytotoxicity | 23.33 ± 2.08 | |

| Compound 3 | A549 (Lung Carcinoma) | Cytotoxicity | 28.0 ± 1.0 | |

| Compound 3 | C6 (Glioma) | Cytotoxicity | 49.33 ± 1.15 | |

| Compound 9 | A549 (Lung Carcinoma) | Cytotoxicity | 51.5 ± 4.95 | |

| Compound 9 | C6 (Glioma) | Cytotoxicity | 25.33 ± 1.53 | |

| Compound 10 | A549 (Lung Carcinoma) | Cytotoxicity | 29.67 ± 5.51 | |

| Compound 10 | C6 (Glioma) | Cytotoxicity | 12.33 ± 4.93 | |

| Aryl hydrazone derivative 7d | MCF-7 (Breast Cancer) | Cytotoxicity | 22.6 | [1] |

| Aryl hydrazone derivative 7d | HT-29 (Colon Cancer) | Cytotoxicity | 13.4 | [1] |

| Tetrazole isoxazoline 4d | HT-1080 (Fibrosarcoma) | Cytotoxicity | 15.59 ± 3.21 | [2] |

| Tetrazole isoxazoline 4d | A-549 (Lung Carcinoma) | Cytotoxicity | 18.32 ± 2.73 | [2] |

| Tetrazole isoxazoline 4d | MCF-7 (Breast Cancer) | Cytotoxicity | 17.28 ± 0.33 | [2] |

| Tetrazole isoxazoline 4d | MDA-MB-231 (Breast Cancer) | Cytotoxicity | 19.27 ± 2.73 | [2] |

| Pyrazolo[4,3-f]quinoline 1M | NUGC-3 (Gastric Cancer) | Growth Inhibition (GI50) | < 8 | [3] |

| Pyrazolo[4,3-f]quinoline 2E | NUGC-3 (Gastric Cancer) | Growth Inhibition (GI50) | < 8 | [3] |

| Pyrazolo[4,3-f]quinoline 2P | NUGC-3 (Gastric Cancer) | Growth Inhibition (GI50) | < 8 | [3] |

Table 2: Inhibition of Serine Proteases by Benzoxazinone Derivatives

| Compound/Derivative | Enzyme | Inhibition Type | Ki (µM) | IC50 (µM) | Reference |

| Substituted 4H-3,1-benzoxazin-4-ones | α-Chymotrypsin | Competitive | 4.7 - 341.2 | 6.5 - 341.1 | [4] |

| 2-(Furan-2-yl)-4H-3,1-benzoxazin-4-one (Inhibitor 2) | Cathepsin G | - | - | 0.84 ± 0.11 | [5] |

| 2-(3-Pyridinyl)-4H-3,1-benzoxazin-4-one (Inhibitor 1) | Cathepsin G | - | - | > 50 | [5] |

| Substituted 4H-3,1-benzoxazin-4-ones | Human Leukocyte Elastase (HLE) | Alternate Substrate | - | - | [6][7] |

Table 3: Inhibition of Other Enzymes by Benzoxazinone Derivatives

| Compound/Derivative | Enzyme | IC50 (µM) | Reference |

| Naphthyl derivative 53 | PI3Kδ | 0.64 | [8] |

| 8-morpholino-chromen-oxazine-2,10-dione 17a | PI3Kδ | 5.08 | [8] |

| 4-Sulfonyloxy/alkoxy benzoxazolone 2h | iNOS (in RAW 264.7 cells) | - | [9] |

Table 4: 5-HT1A Receptor Binding Affinity of Benzoxazinone and Related Derivatives

| Compound/Derivative | Radioligand | Ki (nM) | Reference |

| Coumarin derivative 1a | [3H]8-OH-DPAT | - (EC50 = 29.4 ± 7.3) | [10] |

| Coumarin derivative 5a | [3H]8-OH-DPAT | - (EC50 = 30.5 ± 2.56) | [10] |

| Coumarin derivative 3a | [3H]8-OH-DPAT | - (EC50 = 39.4 ± 3.63) | [10] |

| Arylpiperazinyl coumarin 5i | [3H]Ketanserin (for 5-HT2A) | 51 ± 8.3 | [10] |

| Arylpiperazinyl coumarin 1j | [3H]Ketanserin (for 5-HT2A) | 79 ± 18 | [10] |

| Arylpiperazinyl coumarin 5g | [3H]Ketanserin (for 5-HT2A) | 81 ± 19 | [10] |

| Pyridin-3-yloxy derivative 20 | - | - (pKi = 8.82) | [11] |

| Pyridin-4-yloxy derivative 21 | - | - (pKi = 6.41) | [11] |

Key Signaling Pathways Modulated by Benzoxazinone Compounds

Benzoxazinone derivatives exert their therapeutic effects by modulating critical intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.

Anticancer Mechanisms

Benzoxazinones have been shown to induce apoptosis and inhibit cell proliferation through various mechanisms, including the targeting of the c-Myc oncogene and modulation of key apoptotic regulators.

Caption: Anticancer signaling pathway of benzoxazinone compounds.

Anti-inflammatory Mechanisms

The anti-inflammatory properties of benzoxazinones are partly attributed to their ability to suppress the production of pro-inflammatory mediators by inhibiting key signaling cascades like the NF-κB and MAPK pathways.

Caption: Anti-inflammatory signaling pathway of benzoxazinone compounds.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of benzoxazinone compounds.

Real-Time Reverse Transcription PCR (RT-PCR) for c-Myc Expression Analysis

Objective: To quantify the mRNA expression levels of the c-Myc gene in cancer cells following treatment with benzoxazinone derivatives.[12][13]

Protocol:

-

RNA Extraction: Total RNA is extracted from treated and untreated cancer cells using a suitable RNA isolation kit (e.g., Trizol reagent) according to the manufacturer's instructions. The quality and quantity of the extracted RNA are assessed using spectrophotometry.[14]

-

Reverse Transcription: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit with oligo(dT) or random primers.[14] The reaction is typically incubated at 42°C for 50-60 minutes, followed by an inactivation step at 70°C for 15 minutes.[15][16]

-

Real-Time PCR: The synthesized cDNA serves as a template for real-time PCR using SYBR Green or TaqMan probes and primers specific for the c-Myc gene and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.[17] The PCR cycling conditions generally consist of an initial denaturation step at 95°C, followed by 40 cycles of denaturation, annealing, and extension.[15]

-

Data Analysis: The relative expression of the c-Myc gene is calculated using the 2-ΔΔCt method, where the data is normalized to the expression of the housekeeping gene.

Western Blot Analysis for p53 and Cleaved Caspase-3

Objective: To detect and quantify the protein levels of p53 and the active form of caspase-3 in cancer cells to assess apoptosis induction by benzoxazinone compounds.[18][19]

Protocol:

-

Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a protein assay (e.g., BCA or Bradford assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding. The membrane is then incubated with primary antibodies specific for p53 and cleaved caspase-3, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software and normalized to a loading control such as β-actin or GAPDH.[20]

Serine Protease Inhibition Assay

Objective: To determine the inhibitory activity (IC50 and/or Ki values) of benzoxazinone compounds against serine proteases like α-chymotrypsin or human leukocyte elastase.[4][6][7]

Protocol:

-

Enzyme and Substrate Preparation: The serine protease and a specific chromogenic or fluorogenic substrate are prepared in a suitable assay buffer.

-

Inhibitor Preparation: The benzoxazinone compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations.

-

Assay Reaction: The enzyme is pre-incubated with the benzoxazinone inhibitor for a specific period. The reaction is initiated by adding the substrate.

-

Measurement: The rate of substrate hydrolysis is monitored by measuring the change in absorbance or fluorescence over time using a microplate reader.

-

Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration. The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. For determination of the inhibition constant (Ki), kinetic studies are performed at various substrate and inhibitor concentrations, and the data are fitted to appropriate enzyme kinetic models (e.g., Michaelis-Menten with competitive, non-competitive, or uncompetitive inhibition).

This technical guide provides a foundational understanding of the therapeutic targets of benzoxazinone compounds. The presented data and methodologies are intended to serve as a valuable resource for researchers dedicated to advancing the development of this promising class of therapeutic agents. Further investigations into their mechanisms of action and in vivo efficacy are warranted to fully realize their clinical potential.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors [pubmed.ncbi.nlm.nih.gov]

- 5. Substituted 4H-3,1-benzoxazine-4-one Derivatives as Inhibitors of Cathepsin G - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and synthesis of 4H-3,1-benzoxazin-4-ones as potent alternate substrate inhibitors of human leukocyte elastase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of serine proteases by benzoxazinones: effects of electron withdrawal and 5-substitution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 4-Sulfonyloxy/alkoxy benzoxazolone derivatives with high anti-inflammatory activities: Synthesis, biological evaluation, and mechanims of action via p38/ERK-NF-κB/iNOS pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. neoplasiaresearch.com [neoplasiaresearch.com]

- 14. RT-PCR Protocol - Creative Biogene [creative-biogene.com]

- 15. pga.mgh.harvard.edu [pga.mgh.harvard.edu]

- 16. RT-PCR Protocols | Office of Scientific Affairs [osa.stonybrookmedicine.edu]

- 17. researchgate.net [researchgate.net]

- 18. bio-protocol.org [bio-protocol.org]

- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 20. researchgate.net [researchgate.net]

The Benzoxazinone Scaffold: A Privileged Structure in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The benzoxazinone core, a bicyclic heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, making them highly attractive candidates for the development of novel therapeutics. This technical guide provides an in-depth review of benzoxazinone derivatives in drug discovery, covering their synthesis, diverse pharmacological applications, and the molecular mechanisms that underpin their therapeutic potential.

Synthesis of Benzoxazinone Derivatives

The versatility of the benzoxazinone scaffold begins with its accessible synthesis. Several reliable methods have been established for the preparation of both 1,3-benzoxazin-4-ones and 1,4-benzoxazin-3-ones.

General Synthesis of 2-Aryl-4H-3,1-benzoxazin-4-ones

A prevalent method for synthesizing 2-substituted-4H-3,1-benzoxazin-4-ones involves the acylation of anthranilic acid followed by cyclization.

Experimental Protocol: Synthesis via Acyl Chloride in Pyridine [1][2]

-

Reaction Setup: Dissolve anthranilic acid (1 equivalent) in pyridine in a flask. Cool the solution to approximately 8°C in an ice bath.

-

Acylation: Add a substituted benzoyl chloride (1 to 2 equivalents) dropwise to the stirred solution, maintaining the cool temperature for one hour.[1]

-

Reaction Progression: Continue stirring the reaction mixture for an additional 2 hours at room temperature. A solid product will typically precipitate out.

-

Work-up: Neutralize the reaction mixture with a sodium bicarbonate (NaHCO₃) solution.

-

Purification: Filter the resulting solid, wash thoroughly with water, and recrystallize from ethanol to yield the purified 2-aryl-4H-3,1-benzoxazin-4-one derivative.

Experimental Protocol: Synthesis via Cyanuric Chloride [3]

-

Intermediate Formation: Mix anthranilic acid (1 eq.) in chloroform with anhydrous triethylamine (1 eq.). To this mixture, add benzoyl chloride (1 eq.) in chloroform. This forms the N-benzoylanthranilic acid intermediate.

-

Cyclization: Take the resulting intermediate (1 eq.) and dissolve it in anhydrous toluene. Add triethylamine (1 eq.) and cyanuric chloride (1 eq.).

-

Reflux: Reflux the mixture for one week.

-

Purification: After purification and drying with magnesium sulfate, recrystallize the final product from a 30% ether-chloroform solution.

General Synthesis of 2H-1,4-benzoxazin-3(4H)-one Derivatives

The synthesis of the 1,4-benzoxazinone isomer often starts from 2-aminophenol.

Experimental Protocol: Synthesis from 2-Aminophenol

-

Reaction Setup: React 2-aminophenol with chloroacetic acid to form the foundational 2H-benzo[b][4][5]oxazin-3(4H)-one structure.

-

Sulfonation: Treat the product with chlorosulfonic acid to introduce a sulfonyl chloride group, typically at the 6-position.

-

Nucleophilic Substitution: React the resulting sulfonyl chloride with various aryl amines to yield a library of 6-(N-arylsulfamoyl)-2H-benzo[b][4][5]oxazin-3(4H)-one derivatives.

Pharmacological Applications and Mechanisms of Action

Benzoxazinone derivatives have been investigated for a wide array of therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and CNS-related activities.

Anticancer Activity

Benzoxazinone derivatives exhibit potent anticancer effects through multiple mechanisms, including the induction of apoptosis and the suppression of key oncogenes.

Certain benzoxazinone derivatives can selectively target and stabilize a secondary DNA structure known as a G-quadruplex (G4) located in the promoter region of the c-Myc oncogene.[6] The stabilization of this G4 structure acts as a transcriptional repressor, preventing the binding of RNA polymerase and other transcription factors.[7][8] This leads to the downregulation of c-Myc protein expression, which in turn inhibits cancer cell proliferation and migration.[9]

Other derivatives function by inducing cellular stress, which activates the p53 tumor suppressor protein.[3] Activated p53 transcriptionally upregulates pro-apoptotic members of the Bcl-2 family, such as BAX and PUMA.[10] These proteins permeabilize the mitochondrial outer membrane, leading to the release of cytochrome c.[11] This event triggers the formation of the apoptosome and the subsequent activation of a caspase cascade (caspase-9 followed by executioner caspases-3 and -7), culminating in programmed cell death.[12][13]

The cytotoxic effect of benzoxazinone derivatives against cancer cell lines is commonly quantified using the MTT assay.[14][15]

-

Cell Seeding: Seed cancer cells (e.g., HeLa, A549, MCF-7) into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and incubate overnight (or until ~70-80% confluency) at 37°C with 5% CO₂.

-

Compound Treatment: Treat the cells with various concentrations of the benzoxazinone derivatives (prepared via serial dilution) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.

-

MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Remove the treatment media from the wells and add 100 µL of fresh media plus 10 µL of the MTT stock solution to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the MTT-containing medium. Add 100-200 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

-

Quantification: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance of each well at 570-590 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Anti-inflammatory Activity

Many benzoxazinone derivatives exhibit significant anti-inflammatory properties, often comparable to commercial nonsteroidal anti-inflammatory drugs (NSAIDs).[2][8]

This is a classic in vivo model for evaluating acute anti-inflammatory activity.[5][16]

-

Animal Acclimatization: Use adult rats (e.g., Sprague Dawley or Wistar, 180-250 g). Allow them to acclimatize to laboratory conditions and fast overnight before the experiment.

-

Baseline Measurement: Measure the initial volume or thickness of the right hind paw of each rat using a plethysmometer or digital calipers.

-

Compound Administration: Divide the rats into groups. Administer the test benzoxazinone derivatives orally (p.o.) or intraperitoneally (i.p.). Administer a vehicle control (e.g., saline or DMSO) to the control group and a standard drug (e.g., Indomethacin, 10 mg/kg) to the positive control group.

-

Induction of Inflammation: One hour after compound administration, inject 0.1 mL of a 1% w/v carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

-

Edema Measurement: Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[17]

-

Data Analysis: Calculate the percentage inhibition of edema for each treated group compared to the control group at each time point using the formula:

-

% Inhibition = [(V_c - V_t) / V_c] x 100

-

Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

-

Antimicrobial and Enzyme Inhibitory Activity

The benzoxazinone scaffold is also a fertile ground for the development of antimicrobial agents and specific enzyme inhibitors.

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard technique.[18][19]

-

Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the benzoxazinone compounds in an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Inoculation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Controls: Include a positive control (broth with inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Result Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.

-

Reaction Mixture: The assay is performed in a 96-well plate. The reaction mixture contains a buffer (e.g., 50 mM Tris-HCl, pH 7.6), the enzyme α-chymotrypsin, and various concentrations of the benzoxazinone inhibitor.

-

Pre-incubation: Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at room temperature.

-

Initiation: Start the reaction by adding a chromogenic substrate, such as N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA).[20]

-

Measurement: Monitor the release of p-nitroaniline from the substrate by measuring the increase in absorbance at 405 nm over time using a microplate reader.

-

Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the percent inhibition and calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Quantitative Data and Structure-Activity Relationships (SAR)

The biological activity of benzoxazinone derivatives is highly dependent on the substitution pattern on both the benzoxazinone core and any appended aryl rings.

α-Chymotrypsin Inhibitors

Structure-activity relationship (SAR) studies have provided key insights into designing potent α-chymotrypsin inhibitors.[4]

-

Effect of Core Substitution: The presence of substituents on the benzene ring of the benzoxazinone scaffold generally reduces inhibitory potential.[4]

-

Effect of Phenyl Substituent: Halogen substitution on the 2-phenyl ring significantly influences activity. The inhibitory potential increases in the order: F > Cl > Br.[4]

-

Positional Effects: For substituents on the 2-phenyl ring, the inhibitory potential follows the order: ortho > meta > para.[4]

Table 1: α-Chymotrypsin Inhibition by 2-Aryl-4H-3,1-benzoxazin-4-one Derivatives [4]

| Compound (Substituent on 2-Phenyl Ring) | IC₅₀ (µM) | Kᵢ (µM) | Inhibition Type |

| 2-Fluorophenyl | 6.5 ± 0.1 | 4.7 ± 0.1 | Competitive |

| 3-Fluorophenyl | 8.8 ± 0.1 | 7.9 ± 0.1 | Mixed |

| 4-Fluorophenyl | 10.1 ± 0.1 | 9.2 ± 0.1 | Competitive |

| 2-Chlorophenyl | 7.1 ± 0.1 | 6.5 ± 0.1 | Competitive |

| 3-Chlorophenyl | 15.3 ± 0.1 | 14.1 ± 0.1 | Mixed |

| 4-Chlorophenyl | 18.9 ± 0.1 | 17.5 ± 0.1 | Competitive |

| Unsubstituted Phenyl | 22.4 ± 0.1 | 20.6 ± 0.1 | Competitive |

Anticancer and Anti-inflammatory Activity

Table 2: Selected Biological Activities of Benzoxazinone Derivatives

| Derivative Type | Target/Assay | Activity Metric | Value | Reference |

| 1,2,3-Triazole linked 2H-1,4-benzoxazin-3(4H)-one | Anticancer (Huh-7 cells) | IC₅₀ | 19.05 µM | [21] |

| 7-Nitro-2-aryl-4H-benzo[d][3][4]oxazin-4-one | Anticancer (HeLa cells) | Apoptotic Index | 52-75% | [11] |

| 2-(2-((2,6-dichlorophenyl)amino)benzyl)-4H-benzo[d][3][4]oxazin-4-one | Anti-inflammatory | % Inhibition of Paw Edema | 62.61% | [2][8] |

| 1,3-Benzoxazinone Derivative | Anti-inflammatory | % Inhibition of Paw Edema | 25 - 83.3% | [8] |

Antimicrobial Activity

Synthetic derivatives of the 1,4-benzoxazin-3-one backbone have shown particular promise as antimicrobial agents.[22]

Table 3: Antimicrobial Activity of Benzoxazinone Scaffolds

| Organism Type | Example Organism | Activity Metric | Value | Reference |

| Pathogenic Fungi | C. albicans | MIC | Down to 6.25 µg/mL | [22] |

| Bacteria | S. aureus, E. coli | MIC | Down to 16 µg/mL | [22] |

| Phytopathogenic Fungi | P. infestans | EC₅₀ | 15.37 µg/mL |

Conclusion

Benzoxazinone derivatives represent a highly versatile and pharmacologically significant class of compounds. Their straightforward synthesis allows for the creation of diverse chemical libraries, while their ability to interact with a wide range of biological targets—from enzymes and DNA secondary structures to inflammatory pathways—confirms their status as a privileged scaffold. The quantitative data and structure-activity relationships outlined in this guide provide a solid foundation for the rational design of next-generation benzoxazinone-based therapeutics. Continued exploration of this scaffold is poised to yield novel drug candidates for cancer, inflammation, infectious diseases, and beyond.

References

- 1. Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 2. 2-Phenyl-4H-3,1-benzoxazin-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of 4H-3,1-benzoxazin-4-one 2-phenyl Using Cyanuric Chloride as a Cyclization Agent [mdpi.com]

- 4. semanticscholar.org [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Targeting MYC Expression through G-Quadruplexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. biorxiv.org [biorxiv.org]

- 10. p53-dependent apoptosis pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. us.pronuvia.com [us.pronuvia.com]

- 14. researchhub.com [researchhub.com]

- 15. atcc.org [atcc.org]

- 16. inotiv.com [inotiv.com]

- 17. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pdb.apec.org [pdb.apec.org]

- 19. woah.org [woah.org]

- 20. Inhibition of chymotrypsin through surface binding using nanoparticle-based receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. uomosul.edu.iq [uomosul.edu.iq]

The Versatile Scaffold: A Technical Guide to 6-Methyl-2H-1,4-benzoxazin-3(4H)-one as a Heterocyclic Building Block

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 6-Methyl-2H-1,4-benzoxazin-3(4H)-one, a key heterocyclic building block in medicinal chemistry. We will explore its synthesis, chemical properties, and its significant role in the development of novel therapeutic agents with a focus on anticancer and antifungal applications. This document will serve as a comprehensive resource, complete with experimental protocols, quantitative biological data, and visual representations of relevant signaling pathways.

Introduction to the 1,4-Benzoxazin-3-one Core

The 2H-1,4-benzoxazin-3(4H)-one scaffold is a privileged heterocyclic motif found in a variety of biologically active compounds. Its rigid, bicyclic structure provides a unique three-dimensional framework that can be strategically functionalized to interact with various biological targets. The presence of a lactam moiety, an aromatic ring, and sites for substitution at both the nitrogen and the aromatic ring make it a versatile template for library synthesis and lead optimization in drug discovery.

Derivatives of this core have demonstrated a wide spectrum of pharmacological activities, including antifungal, antibacterial, anticancer, anti-inflammatory, and neuroprotective properties.[1][2] The 6-methyl substitution on this scaffold can influence the molecule's lipophilicity, metabolic stability, and interaction with target proteins, making 6-Methyl-2H-1,4-benzoxazin-3(4H)-one a particularly interesting starting point for medicinal chemistry campaigns.

Synthesis of the 6-Methyl-2H-1,4-benzoxazin-3(4H)-one Scaffold

The synthesis of 6-Methyl-2H-1,4-benzoxazin-3(4H)-one is typically achieved through a two-step process involving the chloroacetylation of 4-methyl-2-aminophenol followed by an intramolecular cyclization.

Experimental Protocol: Synthesis of 6-Methyl-2H-1,4-benzoxazin-3(4H)-one

Materials:

-

4-Methyl-2-aminophenol

-

Chloroacetyl chloride

-

Sodium bicarbonate (NaHCO₃) or Potassium carbonate (K₂CO₃)

-

Acetone or Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottomed flask

-

Reflux condenser

-

Stirring apparatus

-

Filtration apparatus

-

Rotary evaporator

Step 1: Synthesis of 2-Chloro-N-(2-hydroxy-5-methylphenyl)acetamide

-

In a round-bottomed flask, dissolve 4-methyl-2-aminophenol (1 equivalent) in a suitable solvent such as acetone or DMF.

-

Add a base, such as sodium bicarbonate or potassium carbonate (2-3 equivalents), to the solution.

-

Cool the mixture in an ice bath and slowly add chloroacetyl chloride (1.1 equivalents) dropwise with continuous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into ice-cold water to precipitate the product.

-

Filter the solid, wash with cold water, and dry to obtain the crude 2-chloro-N-(2-hydroxy-5-methylphenyl)acetamide.

Step 2: Intramolecular Cyclization to 6-Methyl-2H-1,4-benzoxazin-3(4H)-one

-

To a round-bottomed flask equipped with a reflux condenser, add the crude 2-chloro-N-(2-hydroxy-5-methylphenyl)acetamide from the previous step.

-

Add a base, such as potassium carbonate (2 equivalents), and a suitable solvent like anhydrous DMF.

-

Heat the mixture to reflux for approximately 90 minutes.[3]

-

After cooling, pour the reaction mixture into water and stir for 15 minutes.[3]

-

Extract the product with ethyl acetate (2 x volume of the aqueous layer).[3]

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and filter.[3]

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 6-Methyl-2H-1,4-benzoxazin-3(4H)-one.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane).

Role as a Heterocyclic Building Block in Drug Discovery

The 6-Methyl-2H-1,4-benzoxazin-3(4H)-one core serves as a versatile starting material for the synthesis of a diverse array of bioactive molecules. The nitrogen atom of the lactam can be readily alkylated or acylated, and the aromatic ring can undergo various electrophilic substitution reactions, allowing for the introduction of different pharmacophoric groups.

Anticancer Applications

Derivatives of the 1,4-benzoxazin-3-one scaffold have shown significant promise as anticancer agents. Their mechanism of action often involves the induction of DNA damage and apoptosis in cancer cells.

A proposed workflow for the synthesis and evaluation of anticancer derivatives is outlined below:

One of the key mechanisms by which these derivatives exert their anticancer effects is through the induction of DNA damage, leading to the activation of apoptotic pathways.

References

- 1. Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from [1,4]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 6-Chloro-2H-1,4-benzoxazin-3(4H)-one - PMC [pmc.ncbi.nlm.nih.gov]

The Benzoxazinone Scaffold: A Comprehensive Technical Guide to its Discovery and Natural Occurrence

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzoxazinone scaffolds, a class of indole-derived secondary metabolites, have garnered significant scientific interest due to their diverse biological activities and ecological importance. First identified in the mid-20th century, these compounds are key players in the defense mechanisms of a variety of plant species, particularly within the grass family (Poaceae), and have also been found in select dicots, fungi, and insects. Their roles as natural pesticides, insecticides, and allelochemicals have driven extensive research into their biosynthesis, natural distribution, and modes of action. This in-depth technical guide provides a comprehensive overview of the discovery and natural occurrence of benzoxazinone scaffolds, presenting quantitative data, detailed experimental protocols for their analysis, and visualizations of the key biosynthetic and signaling pathways that govern their production.

Discovery and Historical Perspective